2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine is a complex organic compound that features multiple heterocyclic rings, including oxadiazole, pyridine, piperidine, piperazine, and pyrimidine
Mechanism of Action
Target of Action
1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . Pyrimidines are known to interact with various enzymes and receptors in the body, including those involved in the synthesis of DNA and RNA .
Mode of Action
The exact mode of action of (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
1,2,4-oxadiazoles generally work by interacting with bacterial or viral proteins, disrupting their function and preventing the pathogen from replicating or infecting host cells .
Biochemical Pathways
The specific biochemical pathways affected by (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
1,2,4-oxadiazoles and pyrimidines can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The ADME properties of (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
The pharmacokinetic properties of a compound can be influenced by its chemical structure, and both 1,2,4-oxadiazoles and pyrimidines have been extensively studied for their pharmacokinetic properties .
Result of Action
The molecular and cellular effects of (1-(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)piperidin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
1,2,4-oxadiazoles and pyrimidines can have a wide range of effects, depending on their specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridine and piperidine derivatives. These intermediates are then subjected to coupling reactions, often using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, which are known for their pharmacological properties.
Piperidine and Piperazine Derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
2-(4-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carbonyl}piperazin-1-yl)pyrimidine is unique due to its multi-heterocyclic structure, which allows for diverse interactions with biological targets. This structural complexity can lead to enhanced specificity and potency in its biological activities .
Properties
IUPAC Name |
[1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N8O2/c36-26(34-16-18-35(19-17-34)27-29-12-5-13-30-27)21-9-14-33(15-10-21)24-22(8-4-11-28-24)25-31-23(32-37-25)20-6-2-1-3-7-20/h1-8,11-13,21H,9-10,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVPNNWUIXLBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=NC=CC=N3)C4=C(C=CC=N4)C5=NC(=NO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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